molecular formula C20H22N2O4 B2608706 N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide CAS No. 852175-62-3

N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2608706
CAS No.: 852175-62-3
M. Wt: 354.406
InChI Key: VOWJNYKEDNQRFY-UHFFFAOYSA-N
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Description

The compound “N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzofuran derivatives can participate in a variety of chemical reactions due to the presence of the reactive furan ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzofuran ring could influence its solubility and stability .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

The synthesis of novel derivatives related to N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide has been explored, with compounds demonstrating significant anti-inflammatory activity. Sunder and Maleraju (2013) synthesized eight derivatives by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, resulting in compounds with confirmed chemical structures through NMR, IR, and Mass spectra, and notable anti-inflammatory properties (Sunder & Maleraju, 2013).

Chemoselective Acetylation for Antimalarial Drug Synthesis

Magadum and Yadav (2018) utilized chemoselective monoacetylation of amino groups for the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This process, facilitated by Novozym 435 as a catalyst, emphasizes the importance of selecting appropriate acyl donors for efficient reaction outcomes, highlighting the compound's utility in drug development (Magadum & Yadav, 2018).

Broad-spectrum Antifungal Agents

In the realm of antifungal research, derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide, closely related in structure to the compound of interest, have shown potent fungicidal activity against Candida species, with additional efficacy against Aspergillus species. Bardiot et al. (2015) described the optimization of these compounds, leading to the development of broad-spectrum antifungal agents effective in both in vitro and in vivo settings (Bardiot et al., 2015).

Silylation and Structural Analysis

Nikonov et al. (2016) investigated the synthesis and structure of silylated derivatives, providing insights into chemical reactions and structural configurations valuable for further chemical and pharmaceutical research. The detailed study of N-(2-(trimethylsilyloxy)phenyl)acetamide and its derivatives underscores the significance of structural analysis in understanding compound properties and reactivity (Nikonov et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some benzofuran derivatives have been found to have anti-tumor activity .

Future Directions

Benzofuran derivatives have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research could explore the synthesis and biological activities of similar compounds.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)21-15-7-9-16(10-8-15)22-18(24)12-25-17-6-4-5-14-11-20(2,3)26-19(14)17/h4-10H,11-12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWJNYKEDNQRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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